Biotin-bis-amido-SS-NHS
Description
Evolution of Cleavable Biotinylation Reagents in Contemporary Research
Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, has long been a cornerstone of life sciences research. The exceptionally strong and specific interaction between biotin and avidin (B1170675) (or streptavidin) forms the basis for numerous detection, purification, and immobilization techniques. nih.govcreative-diagnostics.com However, the very strength of this interaction, with a dissociation constant (Kd) in the range of 10^-14 M, presents a significant challenge: the elution of the biotinylated molecule from an avidin matrix often requires harsh, denaturing conditions that can compromise the biological activity and structural integrity of the target. nih.gov
To overcome this limitation, a new generation of "cleavable" biotinylation reagents was developed. These reagents feature a spacer arm between the biotin moiety and the reactive group that can be broken under specific chemical conditions. This allows for the gentle release of the captured biomolecule, preserving its function for downstream applications.
The evolution of these reagents has seen the introduction of various cleavable linkers, each with distinct mechanisms and applications:
Disulfide Bonds: Among the most common cleavable linkers, disulfide bonds are readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thermofisher.comcd-bioparticles.net This approach is widely used due to its simplicity and efficiency. Biotin-bisamido-SS-NHS falls into this category.
Acid-Labile Linkers: These linkers, such as those containing dialkoxydiphenylsilane (DADPS) moieties, are designed to be cleaved under mild acidic conditions. biorxiv.orgacs.org Comparative studies have shown that DADPS linkers can lead to a higher identification of unique cysteine residues in chemoproteomic studies compared to other linkers like the azobenzene (B91143) (AZO) linker. biorxiv.org
Photocleavable Linkers: Incorporating a nitrobenzyl group, these linkers can be broken by exposure to UV light at a specific wavelength. sci-hub.se This method offers precise temporal control over the cleavage process.
Enzyme-Cleavable Linkers: These are designed with specific recognition sites for enzymes, such as proteases, allowing for highly specific cleavage under biological conditions. tum.de
Other Chemically Cleavable Linkers: A variety of other chemical functionalities have been explored, including diazobenzene, hydrazone, and diol-based linkers, each offering different cleavage conditions and efficiencies. sci-hub.setum.de
The development of this diverse toolkit of cleavable biotinylation reagents has significantly expanded the applications of biotin-avidin technology, enabling more sophisticated experimental designs in proteomics and other areas of molecular biology. nih.govresearchgate.net
Significance of Reversible Tagging in Modern Biomolecular Studies
The ability to reversibly tag biomolecules is a powerful strategy that addresses many of the limitations of permanent labeling. Reversible tagging, facilitated by cleavable linkers, allows for the temporary modification of a protein or other molecule for a specific purpose, such as purification or detection, followed by the removal of the tag to restore the molecule to its native state. This has profound implications for a variety of modern biomolecular studies.
One of the most significant applications of reversible tagging is in the study of protein-protein interactions . By using a cleavable biotin reagent to label a "bait" protein, researchers can capture its interacting partners from a cell lysate. The entire complex can then be isolated on an avidin support, and the interacting proteins can be gently released by cleaving the linker, allowing for their identification by mass spectrometry without contamination from the bait protein or the affinity matrix. iba-lifesciences.com This approach is particularly valuable for capturing weak or transient interactions that might be lost during harsher elution procedures. f1000research.com
Reversible tagging is also crucial for the analysis of post-translational modifications (PTMs) . The study of PTMs is often hampered by the low abundance of modified proteins and the difficulty in detecting the modifications themselves. Using a cleavable biotin reagent, such as Sulfo-NHS-SS-biotin, allows for the enrichment of modified peptides from a complex mixture. nih.gov After capture and cleavage, the peptides can be analyzed by mass spectrometry, improving the chances of identifying and quantifying specific PTMs like phosphorylation, acetylation, and methylation. nih.gov
Furthermore, reversible tagging has become indispensable in the field of chemoproteomics , which aims to map the interactions of small molecules with proteins on a proteome-wide scale. biorxiv.org Reversible tags enable the capture and subsequent identification of proteins that have been targeted by a specific chemical probe. The ability to remove the tag is critical for accurate mass spectrometry analysis of the target protein and for pinpointing the exact site of interaction.
The development of novel reversible tagging strategies, such as the ProMTag system which utilizes reversible click chemistry, further highlights the importance of this approach. nih.govacs.orgresearchgate.net These methods allow for the capture, cleanup, and release of intact proteins, making them suitable for both "top-down" and "bottom-up" proteomic analyses. nih.govacs.orgresearchgate.net
Overview of Biotin-bisamido-SS-NHS as a Versatile Research Tool
Biotin-bisamido-SS-NHS is a specific, amine-reactive biotinylation reagent that exemplifies the utility of cleavable linkers in modern biomolecular research. Its structure is designed for functionality and versatility. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. cd-bioparticles.net
A key feature of Biotin-bisamido-SS-NHS is its disulfide bond-containing spacer arm. This disulfide bridge is readily cleaved by reducing agents, allowing for the gentle release of the biotin tag from the labeled molecule. cd-bioparticles.net This characteristic makes it an ideal tool for applications requiring the recovery of the target molecule in its native, functional state.
The extended spacer arm of Biotin-bisamido-SS-NHS also serves to minimize steric hindrance when the biotinylated molecule binds to avidin or streptavidin. cd-bioparticles.net This can lead to improved detection sensitivity and more efficient capture in affinity purification protocols.
One of the notable applications of Biotin-bisamido-SS-NHS is in the field of PROteolysis TArgeting Chimeras (PROTACs) . medchemexpress.com It can be used as an alkyl/ether-based PROTAC linker in the synthesis of these bifunctional molecules, which are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com
Moreover, its membrane permeability makes it suitable for the intracellular labeling of proteins. cd-bioparticles.net This allows researchers to probe protein interactions and functions within the cellular environment.
| Property | Value |
| Chemical Name | Biotin-bisamido-SS-NHS |
| CAS Number | 142439-92-7 |
| Molecular Formula | C22H33N5O7S3 |
| Molecular Weight | 575.73 g/mol |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary Amines (-NH2) |
| Cleavable Linker | Disulfide Bond (-S-S-) |
| Cleavage Condition | Reducing agents (e.g., DTT, BME, TCEP) |
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-3-oxopropyl]disulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O7S3/c28-16(4-2-1-3-15-21-14(13-35-15)25-22(33)26-21)23-9-10-24-17(29)7-11-36-37-12-8-20(32)34-27-18(30)5-6-19(27)31/h14-15,21H,1-13H2,(H,23,28)(H,24,29)(H2,25,26,33)/t14-,15-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPHUVGDBNUVHA-GXZWQRSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746718 | |
| Record name | N-{2-[3-({3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}disulfanyl)propanamido]ethyl}-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142439-92-7 | |
| Record name | (3aS,4S,6aR)-N-[2-[[3-[[3-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]dithio]-1-oxopropyl]amino]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142439-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{2-[3-({3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}disulfanyl)propanamido]ethyl}-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Principles of Biotin Bisamido Ss Nhs for Reversible Bioconjugation
Amine-Reactive Biotinylation Mechanism via N-Hydroxysuccinimide Ester Chemistry
The primary mechanism for labeling biomolecules with Biotin-bisamido-SS-NHS involves the reaction of its N-Hydroxysuccinimide (NHS) ester with primary amines. NHS esters are highly reactive acylating agents that readily form stable amide bonds with the primary amino groups (-NH2) found in proteins (typically on lysine (B10760008) residues) and other amine-containing molecules.
The reaction proceeds through a nucleophilic attack by the unprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the biotin (B1667282) reagent to the target molecule, and the release of the N-hydroxysuccinimide leaving group. This process is most efficient at a slightly alkaline pH (typically 7.2-8.5), which ensures that a sufficient concentration of the primary amines are deprotonated and thus nucleophilic.
Role of the Disulfide Bond in Reversible Biotinylation
A key feature of Biotin-bisamido-SS-NHS is the presence of a disulfide bond (-S-S-) within its spacer arm. cd-bioparticles.net This bond provides the basis for the reversibility of the biotinylation. While the amide bond formed via the NHS ester chemistry is highly stable, the disulfide bond can be selectively cleaved under specific reducing conditions. cd-bioparticles.net This cleavage breaks the linker, releasing the biotin moiety from the labeled biomolecule. This reversibility is crucial for applications where the isolation of the target molecule in its native, unlabeled state is desired after its capture with avidin (B1170675) or streptavidin.
Impact of the Extended Spacer Arm on Steric Hindrance and Avidin/Streptavidin Binding Efficiency
Biotin-bisamido-SS-NHS features an extended spacer arm that separates the biotin group from the site of conjugation on the target biomolecule. cd-bioparticles.net This spacer arm plays a crucial role in overcoming steric hindrance. cd-bioparticles.netchemicalbook.com When a large biomolecule, such as a protein, is labeled with biotin, the biotin moiety can become buried within the protein's structure or be in close proximity to other bulky residues. This can physically obstruct the deep biotin-binding pocket of avidin or streptavidin.
The long and flexible spacer arm of Biotin-bisamido-SS-NHS effectively positions the biotin group away from the surface of the labeled molecule. This increased distance minimizes steric clashes and allows the biotin to more readily access and bind to the binding sites of avidin or streptavidin, thereby enhancing the efficiency of capture and detection. cd-bioparticles.net
Membrane Permeability Considerations for Intracellular Labeling Applications
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| Biotin-bisamido-SS-NHS | - |
| N-Hydroxysuccinimide | NHS |
| Dithiothreitol (B142953) | DTT |
| β-Mercaptoethanol | BME |
Applications of Biotin Bisamido Ss Nhs in Proteomics and Protein Research
Protein and Peptide Biotinylation for Affinity Enrichment
Biotin-bisamido-SS-NHS is an amine-reactive reagent that covalently attaches biotin (B1667282) to proteins and peptides. nih.gov The NHS ester group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, forming stable amide bonds. nih.govthermofisher.com This biotinylation process is fundamental to affinity enrichment strategies. The long spacer arm of this reagent helps to minimize steric hindrance that could interfere with the binding of the biotin tag to avidin (B1170675) or streptavidin. cd-bioparticles.net
Enrichment Strategies Utilizing Avidin/Streptavidin Immobilization
The exceptionally strong and specific interaction between biotin and avidin or streptavidin is the cornerstone of these enrichment strategies. nih.gov Biotinylated molecules can be effectively captured and isolated from complex biological mixtures, such as cell lysates, using avidin or streptavidin immobilized on solid supports like magnetic beads or agarose (B213101) resin. nih.govresearchgate.net This high-affinity binding allows for the efficient purification of target proteins, even those present at low abundance. nih.gov
This immobilization strategy is widely employed for various purposes, including the purification of biotinylated antibodies and the isolation of protein complexes. fishersci.fimdpi.com The stability of the biotin-streptavidin interaction ensures that the captured proteins remain bound during stringent washing steps, which are necessary to remove non-specifically bound contaminants. researchgate.net
Table 1: Key Features of Avidin/Streptavidin Immobilization
| Feature | Description | Source |
|---|---|---|
| High Affinity | The dissociation constant (Kd) for the biotin-streptavidin interaction is extremely low (~10⁻¹⁴ M), indicating a very strong and stable bond. | nih.gov |
| Specificity | The interaction is highly specific, minimizing the co-purification of non-target molecules. | researchgate.net |
| Versatility | Immobilized avidin/streptavidin can be used to capture a wide range of biotinylated molecules, including proteins, peptides, and nucleic acids. | nih.govresearchgate.net |
| Robustness | The complex is resistant to harsh conditions such as extreme pH, high salt concentrations, and denaturing agents. | researchgate.net |
Elution Mechanisms for Biotinylated Proteins and Peptides from Affinity Supports
A key advantage of using Biotin-bisamido-SS-NHS is the presence of a cleavable disulfide bond within its spacer arm. thermofisher.com This feature allows for the gentle and efficient elution of the captured proteins from the avidin or streptavidin support. nih.govthermofisher.com Traditional methods for disrupting the biotin-streptavidin interaction often require harsh denaturing conditions, which can compromise the structure and function of the eluted proteins. nih.gov
With Biotin-bisamido-SS-NHS, elution is achieved by treating the affinity support with a reducing agent, such as dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thermofisher.comcd-bioparticles.net These agents cleave the disulfide bond, releasing the biotinylated protein from the biotin tag, which remains bound to the support. thermofisher.comthermofisher.com This mild elution strategy preserves the integrity of the purified proteins, making them suitable for downstream analyses like mass spectrometry or functional assays. nih.gov
Investigation of Post-Translational Modifications (PTMs) in Lysine-Rich Proteins
The study of post-translational modifications (PTMs) is crucial for understanding protein function and regulation. Biotin-bisamido-SS-NHS and its sulfonated, cell-impermeable analog, Sulfo-NHS-SS-Biotin, have proven to be valuable tools for investigating PTMs in lysine-rich proteins, such as histones. nih.gov
Derivatization for Enhanced Mass Spectrometric Detection of PTMs
Mass spectrometric (MS) analysis of proteins and peptides can sometimes be challenging due to low ionization efficiency or signal suppression, particularly for low-abundance species. nih.gov Derivatization of lysine residues with Sulfo-NHS-SS-Biotin can improve the detection of PTMs. nih.gov This labeling introduces a mass shift that can aid in the identification of modified peptides. nih.gov Furthermore, the biotin tag allows for the enrichment of these low-stoichiometry peptides using streptavidin beads, thereby increasing their concentration for MS analysis. nih.gov The disulfide bond can be subsequently reduced and the resulting thiol group alkylated with different reagents to introduce further mass shifts, aiding in peptide identification. nih.gov
Identification of Phosphorylation, Methylation, and Acetylation Sites
The use of Sulfo-NHS-SS-Biotin derivatization has been instrumental in identifying specific PTM sites that are otherwise difficult to detect. For instance, this method enabled the first-time identification of a functionally important protein kinase A phosphorylation site in 5-lipoxygenase by mass spectrometry. nih.gov
This technique has also been successfully applied to the analysis of histones, which are rich in lysine residues and subject to a wide array of PTMs. nih.gov By using Sulfo-NHS-SS-Biotin, researchers have been able to unambiguously identify methylation and acetylation sites on histones. nih.gov This approach is particularly useful for analyzing tryptic peptides of lysine-rich proteins, which can be too short for effective mass analysis without such derivatization. nih.gov
Cell-Surface Protein Labeling and Purification Methodologies
Identifying and characterizing proteins expressed on the cell surface is essential for understanding cellular communication, signaling, and interaction with the extracellular environment. The water-soluble and cell-impermeant version of the reagent, Sulfo-NHS-SS-Biotin, is particularly well-suited for this purpose. fishersci.fitargetmol.com
Because of its charged nature, Sulfo-NHS-SS-Biotin does not readily cross the cell membrane, ensuring that only proteins exposed on the cell surface are labeled. fishersci.fitargetmol.comgbiosciences.com This selective biotinylation allows for the specific isolation and subsequent identification of the cell-surface proteome. The process involves incubating intact cells with Sulfo-NHS-SS-Biotin, followed by lysis of the cells and enrichment of the biotinylated proteins on a streptavidin affinity resin. gbiosciences.comprotocols.io The cleavable disulfide linker then permits the gentle release of the captured surface proteins for downstream analysis, such as Western blotting or mass spectrometry. gbiosciences.com
Analysis of Protein-Protein Interactions via Biotinylation Strategies
The investigation of protein-protein interactions (PPIs) is crucial for elucidating the intricate networks that govern cellular function. Biotinylation strategies utilizing reagents like Biotin-bisamido-SS-NHS offer a powerful method for capturing both stable and transient interactions. The NHS ester group of Biotin-bisamido-SS-NHS reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. nih.gov This allows for the covalent labeling of a "bait" protein and its proximal interacting partners.
Proximity-dependent biotinylation techniques, such as BioID and its successor TurboID, have revolutionized the study of PPIs in living cells. dicp.ac.cn In these methods, a biotin ligase is fused to a protein of interest. When supplied with a biotin substrate, the ligase promiscuously biotinylates nearby proteins within a small radius. The use of a cleavable biotin analog like NHS-SS-biotin in conjunction with TurboID has been shown to be highly effective. nih.govdicp.ac.cn This approach not only allows for the identification of interacting proteins but also provides spatial information about the protein's microenvironment. nih.govnih.gov
A proof-of-principle study using a thiol-cleavable biotin with TurboID fused to a mitochondrial inner membrane protein (STOML2) successfully identified a host of known and novel mitochondrial proteins. researchgate.net The cleavable nature of the biotin reagent facilitated the analysis by reducing background and improving the identification of biotinylation sites. nih.govnih.gov
| Parameter | Finding | Reference |
| Technique | Proximity Labeling with STOML2-TurboID and Thiol-Cleavable Biotin | researchgate.net |
| Cellular Location | Mitochondria | researchgate.net |
| Significantly Enriched Proteins | Includes known mitochondrial inner membrane and matrix proteins | researchgate.net |
| Identified Biotinylation Sites | 305 sites on ~200 modified peptides | researchgate.net |
| Primary Amino Acid Modified | Lysine (K) | nih.gov |
| Other Modified Residues | Serine (S), Threonine (T), Histidine (H) | nih.gov |
This table presents findings from a study using a thiol-cleavable biotin substrate in a TurboID experiment to identify proteins within the mitochondrial microenvironment.
Activity-Based Protein Profiling Using Biotin-bisamido-SS-NHS
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy for the functional analysis of enzymes within complex biological systems. nih.gov ABPP utilizes active site-directed chemical probes to covalently label active enzymes. These probes typically consist of a reactive group that targets a specific class of enzymes and a reporter tag, such as biotin, for detection and enrichment. nih.govscispace.com
Biotin-bisamido-SS-NHS can be incorporated into ABPP probes as the reporter and enrichment handle. The NHS ester allows for the conjugation of the biotin moiety to a molecule with a primary amine, which in turn might be part of a scaffold designed to react with a specific enzyme active site. The key advantage of using a cleavable linker like the one in Biotin-bisamido-SS-NHS is the ability to release the captured proteins after enrichment, which facilitates their identification by mass spectrometry. rsc.org
The general workflow for an ABPP experiment using a biotinylated probe involves:
Incubation of the probe with a complex proteome (e.g., cell lysate) to allow for covalent labeling of active enzymes. nih.gov
Enrichment of the biotin-labeled proteins using streptavidin affinity chromatography. nih.gov
Washing to remove non-specifically bound proteins.
Elution of the captured proteins, which is where a cleavable linker is highly advantageous. nih.gov
Identification and quantification of the enriched proteins by mass spectrometry. nih.gov
The use of cleavable biotin tags in chemoproteomic workflows has been benchmarked, highlighting their utility in identifying probe-modified peptides. nih.gov While various cleavable linkers exist (acid-cleavable, photo-cleavable), disulfide-based cleavable linkers are widely used due to the mild and specific cleavage conditions with reducing agents. researchgate.net This is particularly beneficial when dealing with sensitive post-translational modifications or protein complexes.
| Feature | Description | Reference |
| Probe Component | Biotin tag for affinity purification and enrichment of labeled proteins. | nih.govscispace.com |
| Linker Type | Cleavable disulfide bond. | researchgate.netnih.gov |
| Cleavage Condition | Mild reduction (e.g., using DTT). | researchgate.net |
| Advantage of Cleavability | Efficient elution of target proteins from streptavidin resin, reducing background and preserving sample integrity for mass spectrometry analysis. | nih.govnih.gov |
| Application | Identification of enzyme targets, inhibitor profiling, and functional annotation of enzymes in complex proteomes. | scispace.comrsc.org |
This table outlines the key features and advantages of using a cleavable biotin reagent like Biotin-bisamido-SS-NHS in the context of activity-based protein profiling.
Utility of Biotin Bisamido Ss Nhs in Targeted Protein Degradation Systems
Modulation of E3 Ubiquitin Ligase Recruitment in PROTAC Constructs
The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein, the PROTAC itself, and an E3 ubiquitin ligase. mdpi.com The linker plays a pivotal role in this process, as its length, flexibility, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase. windows.net An optimally designed linker facilitates favorable protein-protein interactions between the target and the E3 ligase, which is crucial for efficient ubiquitination.
While the biotin (B1667282) moiety in Biotin-bisamido-SS-NHS is not typically the component that directly recruits the E3 ligase (this role is fulfilled by a specific E3 ligase ligand like pomalidomide for Cereblon or a VHL ligand), its presence within the linker can be leveraged to study the process of E3 ligase recruitment. Proximity-dependent biotinylation techniques, such as BioID, can be used to identify the proteins that are brought into close proximity with the PROTAC-E3 ligase complex. researchgate.netnih.gov In such experiments, an E3 ligase can be fused with a biotin ligase like AirID. When a PROTAC brings a target protein close to this modified E3 ligase, the target protein and its interacting partners can be biotinylated, allowing for their identification by mass spectrometry. researchgate.netnih.govnih.gov This provides insights into the cellular interactions induced by the PROTAC and can help validate that the intended E3 ligase is being recruited to the target protein.
Degradation of Target Proteins via the Ubiquitin-Proteasome System
Once a stable ternary complex is formed, the E3 ubiquitin ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin chain, which acts as a signal for the cell's degradation machinery. mdpi.com The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome into smaller peptides. nih.gov
A key feature of the Biotin-bisamido-SS-NHS linker is its cleavable disulfide bond. This feature is particularly useful in experimental settings. For example, in a study involving a biotinylated colchicine derivative with a disulfide linker, the compound was designed to release the active drug upon entering the reducing environment of a tumor cell. nih.gov Similarly, in the context of a PROTAC, the disulfide bond can be cleaved by reducing agents like dithiothreitol (B142953) (DTT). This allows for the controlled release of the biotin tag, which can be useful for various analytical techniques. For instance, after using the biotin tag for affinity purification of the PROTAC-protein complex, the proteins can be released from the streptavidin beads by cleaving the disulfide bond, facilitating their subsequent analysis by methods like western blotting or mass spectrometry.
The table below illustrates the general steps involved in PROTAC-mediated protein degradation.
| Step | Description |
|---|---|
| 1. Ternary Complex Formation | The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. |
| 2. Ubiquitination | The E3 ligase facilitates the transfer of ubiquitin to the target protein, forming a polyubiquitin chain. |
| 3. Proteasomal Recognition | The polyubiquitinated target protein is recognized by the 26S proteasome. |
| 4. Degradation | The proteasome unfolds and degrades the target protein into small peptides. |
| 5. PROTAC Recycling | The PROTAC is released and can induce the degradation of another target protein molecule. |
Investigating Linker Chemistry Influence on PROTAC Efficacy and Specificity
The length of the linker is a crucial parameter. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. arxiv.org Conversely, a linker that is too long may result in a less stable complex and reduced degradation efficiency. arxiv.org The optimal linker length is specific to each target protein and E3 ligase pair and often needs to be determined empirically. windows.net
The cleavable nature of the disulfide bond in Biotin-bisamido-SS-NHS can also be a factor in PROTAC design and evaluation. While stable in the bloodstream, disulfide bonds can be cleaved in the reducing intracellular environment. nih.gov This feature can be exploited in prodrug strategies, where the PROTAC is activated upon entering the cell.
The following table summarizes the key aspects of linker chemistry and their influence on PROTAC performance, based on general findings in the field.
| Linker Property | Influence on PROTAC Efficacy and Specificity |
|---|---|
| Length | Affects the stability of the ternary complex; optimal length is crucial for efficient degradation. |
| Composition (e.g., alkyl, PEG) | Impacts solubility, cell permeability, and metabolic stability. |
| Flexibility/Rigidity | Influences the conformational dynamics of the ternary complex. |
| Cleavability (e.g., disulfide bond) | Can be used for controlled release or in experimental assays. |
Applications of Biotin Bisamido Ss Nhs in Advanced Bioconjugation Strategies
Development of Antibody-Drug Conjugates (ADCs) with Cleavable Biotin (B1667282) Linkers
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. researchgate.net The linker connecting the antibody and the drug is a critical component that dictates the stability and efficacy of the ADC. nih.gov Cleavable linkers are designed to be stable in the systemic circulation and to release the cytotoxic payload only after the ADC has been internalized by the target cancer cell. biochempeg.com
Biotin-bisamido-SS-NHS exemplifies the technology used in disulfide-based cleavable linkers. medchemexpress.com The disulfide bond is relatively stable in the bloodstream but is efficiently cleaved in the intracellular environment, which has a significantly higher concentration of reducing agents like glutathione. nih.gov This reductive cleavage releases the drug from the antibody, allowing it to exert its cytotoxic effect specifically within the target cell. The NHS ester function of the molecule allows for its conjugation to amine-containing payloads, while the biotin can be used in purification or multi-step conjugation strategies. apexbt.comresearchgate.net The extended spacer arm of the linker also helps to minimize steric hindrance, which can be crucial for the functional activity of the final conjugate. xinyanbm.comcd-bioparticles.net
| Feature of Biotin-bisamido-SS-NHS | Role in ADC Development |
| N-hydroxysuccinimide (NHS) Ester | Reacts with primary amines on the cytotoxic payload or antibody to form a stable covalent bond. apexbt.com |
| Disulfide (-S-S-) Bond | Acts as a cleavable linkage, stable in circulation but broken by reducing agents inside the target cell to release the drug. cd-bioparticles.netnih.gov |
| Biotin Moiety | Can be used for affinity purification of the ADC during development or in pre-targeting strategies. researchgate.netgenelink.com |
| Spacer Arm | Reduces steric hindrance between the antibody and the drug, potentially improving efficacy and binding. xinyanbm.comcd-bioparticles.net |
Construction of Targeted Nano-Drug Delivery Systems
Targeted nano-drug delivery systems aim to increase the concentration of therapeutic agents at the site of disease while minimizing exposure to healthy tissues. nih.gov One effective strategy is to decorate the surface of nanocarriers, such as liposomes or nanoparticles, with ligands that bind to receptors overexpressed on target cells. nih.gov Biotin is a widely used targeting ligand because its receptors are often upregulated on the surface of various cancer cells. nih.govrsc.org
Biotin-bisamido-SS-NHS serves as a tool for constructing these targeted systems. xarxbio.com The NHS ester group can be used to covalently attach the linker to the surface of a nanocarrier that has been functionalized with primary amines. apexbt.com The exposed biotin moiety then acts as a homing device, guiding the nanoparticle to tumor cells via receptor-mediated endocytosis. rsc.org Once the nanoparticle is internalized, the reducing environment of the cell cleaves the disulfide bond, triggering the release of the encapsulated drug payload. xinyanbm.com This dual-targeting and controlled-release mechanism enhances the therapeutic efficacy and specificity of the nanomedicine. xarxbio.com
| Nanocarrier Type | Targeting Principle | Role of Cleavable Linker |
| Liposomes | Biotin on the liposome (B1194612) surface binds to overexpressed biotin receptors on cancer cells. nih.gov | The disulfide bond is cleaved post-internalization, releasing the drug from the liposome structure into the cytoplasm. |
| Polymeric Micelles | Self-assembled polymer structures with surface-exposed biotin for targeted binding. nih.gov | Facilitates the release of the hydrophobic drug core within the target cell's reducing environment. |
| PLGA Nanoparticles | Biotinylated chitosan (B1678972) or other polymers can be used to coat the surface of Poly(lactic-co-glycolic acid) nanoparticles. nih.gov | Enables the detachment of the drug from the nanoparticle matrix after cellular uptake. |
Integration into Biosensors and Diagnostic Tools for Molecular Detection
The exceptionally strong and specific interaction between biotin and streptavidin is a cornerstone of numerous biotechnological assays and diagnostic tools. genelink.comnih.gov Biotin-bisamido-SS-NHS is used to label proteins, nucleic acids, and other molecules of interest with a biotin tag, enabling their detection, purification, or immobilization. xarxbio.comapexbt.com
In biosensor applications, a probe molecule (e.g., an antibody or oligonucleotide) can be biotinylated using Biotin-bisamido-SS-NHS and then captured on a streptavidin-coated sensor chip. genelink.com This allows for the stable immobilization of the probe to detect its binding partner. The key advantage of the cleavable disulfide linker becomes apparent when there is a need to recover the captured analyte. After detection, the sensor surface can be treated with a mild reducing agent like Dithiothreitol (B142953) (DTT) to break the disulfide bond, releasing the captured molecule for further analysis (e.g., by mass spectrometry) without using harsh, denaturing conditions. apexbt.comcd-bioparticles.net This cleavable feature enhances the versatility of the diagnostic platform, allowing for elution and subsequent characterization of target molecules. xinyanbm.com
Fluorescent Probe Development for Cellular Imaging and Proteomic Analysis
Biotin-bisamido-SS-NHS is a valuable reagent for labeling proteins for visualization and analysis. xarxbio.comapexbt.com Its membrane-permeable nature allows it to be used for labeling intracellular proteins. apexbt.comcd-bioparticles.net In proteomics, a primary application is the identification of cell-surface proteins. A water-soluble version, sulfo-NHS-SS-biotin, is used to exclusively label proteins on the exterior of intact cells. researchgate.net
The process involves several key steps:
Labeling: Intact cells are incubated with the NHS-SS-biotin reagent, which attaches biotin tags to surface proteins. researchgate.net
Lysis and Capture: The cells are lysed, and the total protein extract is incubated with streptavidin-conjugated beads, which selectively capture the biotinylated surface proteins. nih.gov
Elution: The disulfide linker is cleaved with a reducing agent, releasing the captured proteins from the beads. nih.gov
Analysis: The released proteins are then identified and quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
This method is powerful because the cleavable linker allows for the efficient recovery of the target proteins without the bulky biotin tag attached, which can interfere with mass spectrometry analysis. nih.gov Furthermore, the biotin moiety can be incorporated into multifunctional probes that also contain a fluorescent dye, enabling dual-mode applications for both cellular imaging and affinity-based purification. nih.gov
Methodological Considerations and Optimization for Biotin Bisamido Ss Nhs Applications
Reaction Buffer Selection and pH Optimization for Amine Reactivity
The reaction between the N-hydroxysuccinimide (NHS) ester of Biotin-bisamido-SS-NHS and primary amines on biomolecules is highly dependent on the pH of the reaction buffer. fishersci.comsangon.com The primary target for this reaction is the deprotonated form of primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine. sangon.comwikidoc.org Consequently, the reaction requires neutral to basic pH values to proceed efficiently. fishersci.comsangon.com
A pH range of 7 to 9 is generally recommended for NHS ester reactions. fishersci.comsangon.comsangon.com More specifically, a range of 7.2 to 8.5 is often cited as optimal for many applications. sangon.comthermofisher.com While the reaction is faster at higher pH levels, the competing reaction of NHS-ester hydrolysis also increases significantly with rising pH. sangon.comwikidoc.orggbiosciences.com The half-life of NHS esters can decrease from several hours at pH 7 to just a few minutes at pH 9. gbiosciences.comgbiosciences.com Therefore, a balance must be struck to maximize amine reactivity while minimizing hydrolysis of the biotinylation reagent. For particularly pH-sensitive proteins, a buffer like phosphate-buffered saline (PBS) at pH 7.4 can be used, though this will necessitate longer incubation times. glenresearch.com
It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the NHS ester, thereby quenching the labeling reaction. sangon.comsangon.comnih.gov Suitable buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate, and borate (B1201080) buffers. sangon.comthermofisher.comglenresearch.com
Table 1: Recommended Buffers and pH for Biotin-bisamido-SS-NHS Reactions
| Buffer | Recommended pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | Commonly used, but avoid if protein is sensitive to phosphate. sangon.comthermofisher.com |
| HEPES | 7.2 - 8.5 | A good alternative to PBS. thermofisher.com |
| Bicarbonate/Carbonate | 8.0 - 9.0 | Higher pH can increase reaction rate but also hydrolysis. thermofisher.comglenresearch.com |
| Borate | 8.0 - 9.0 | Suitable for higher pH reactions. thermofisher.com |
Reagent Solubility and Hydrolysis Prevention in Aqueous and Organic Solvents
Biotin-bisamido-SS-NHS is a membrane-permeable reagent and is typically dissolved in an organic solvent before being added to the aqueous reaction mixture. cd-bioparticles.net The most commonly used solvents are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). wikidoc.orgthermofisher.com These solvents are generally compatible with most proteins at low final concentrations (typically 0.5% to 10%). thermofisher.com The reagent should be dissolved in the organic solvent immediately before use to minimize hydrolysis. windows.net
A water-soluble version, Sulfo-NHS-SS-Biotin, is also available. sangon.comsangon.com The addition of a sulfonate group (SO3-) to the N-hydroxysuccinimide ring renders the molecule water-soluble (up to approximately 10 mM) and membrane-impermeable. sangon.comgbiosciences.comgbiosciences.com This is particularly advantageous for labeling cell surface proteins, as it prevents the reagent from entering the cell. wikidoc.orgvwr.com When using the water-soluble form, it should be dissolved in water or an aqueous buffer immediately before the reaction, as the NHS-ester moiety is prone to rapid hydrolysis. sangon.cominterchim.fr Stock solutions should not be prepared for storage. sangon.comwindows.net
To prevent hydrolysis, it is recommended to:
Store the reagent desiccated at -20°C. sangon.comsangon.com
Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. sangon.comsangon.com
Prepare solutions of the reagent immediately before use. sangon.comsangon.com
Use more concentrated protein solutions (e.g., >5 mg/ml) to minimize hydrolysis, which occurs more readily in dilute protein solutions. sangon.commerckmillipore.com
Strategies for Removing Non-Reacted Biotinylation Reagent
After the biotinylation reaction is complete, it is essential to remove any excess, non-reacted Biotin-bisamido-SS-NHS to prevent interference in downstream applications. Several methods can be employed for this purpose:
Dialysis: This is a common method for separating small molecules like the biotinylation reagent from larger biomolecules. fishersci.comsangon.com Dialysis cassettes with an appropriate molecular weight cut-off are used to exchange the reaction buffer with a fresh, amine-free buffer. nih.gov
Gel Filtration/Desalting Columns: Size-exclusion chromatography is another effective technique. fishersci.comsangon.com Pre-packed desalting columns can rapidly separate the biotinylated protein from the smaller, unreacted reagent molecules. nih.gov
Quenching: The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine, at a final concentration of 25-50 mM. fishersci.cominterchim.fr This will react with and effectively "quench" any remaining active NHS esters. nih.gov This is often followed by one of the purification methods above to remove both the quenched reagent and the quenching agent.
Washing (for cells): When biotinylating cell surface proteins, the cells can be washed multiple times with an ice-cold buffer like PBS to remove the non-reacted reagent. fishersci.cominterchim.fr An initial wash with a Tris-based buffer can also be used to quench the reaction. fishersci.cominterchim.fr
Quantification of Biotinylation Efficiency in Conjugated Biomolecules
Determining the degree of biotin (B1667282) incorporation is crucial for optimizing biotinylation protocols and ensuring the reproducibility of experiments. thermofisher.com The most common method for quantifying biotinylation is the HABA assay. fishersci.comthermofisher.com
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method based on the displacement of the HABA dye from the avidin-HABA complex. thermofisher.comcosmobio.co.jp HABA binds to avidin (B1170675), forming a complex that absorbs light at 500 nm. cosmobio.co.jptandfonline.com Biotin has a much higher affinity for avidin than HABA does. cosmobio.co.jptandfonline.com When a biotinylated sample is added, the biotin displaces the HABA dye from the avidin, causing a decrease in absorbance at 500 nm. fishersci.comcosmobio.co.jp The change in absorbance is directly proportional to the amount of biotin present in the sample. fishersci.comthermofisher.com
Table 2: Comparison of Biotin Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| HABA Assay | Colorimetric; displacement of HABA dye from avidin by biotin. thermofisher.comcosmobio.co.jp | Simple, rapid, does not require wash steps. tandfonline.comgbiosciences.com Can be performed with a standard spectrophotometer. thermofisher.com | Lower sensitivity and reproducibility compared to fluorescent methods. mesoscale.com Requires larger sample amounts. aatbio.com |
| Fluorescent Assays | Fluorescence-based; displacement of a quencher (like HABA) from a fluorescently-labeled avidin. thermofisher.comnih.gov | Significantly more sensitive than the HABA assay. thermofisher.commesoscale.com Requires less sample. thermofisher.com | Requires a fluorescent plate reader. thermofisher.com |
| SDS-PAGE Shift Assay | Gel electrophoresis; binding of biotinylated protein to streptavidin causes a shift in mobility on an SDS-PAGE gel. aatbio.com | Provides a qualitative or semi-quantitative estimation of biotinylation. aatbio.com | Not a precise quantitative method. |
Before performing a quantification assay, it is critical to remove all non-reacted biotin using one of the methods described in section 6.3, as its presence will lead to inaccurate results. gbiosciences.com
Optimization of Cleavage Conditions for Disulfide Bond Reduction
A key feature of Biotin-bisamido-SS-NHS is the cleavable disulfide bond within its spacer arm. cd-bioparticles.net This allows for the release of the biotinylated molecule from an avidin or streptavidin support under reducing conditions. thermofisher.com This is particularly useful in affinity purification applications. thermofisher.com
The disulfide bond can be cleaved by various reducing agents. The choice of reducing agent and the incubation conditions can be optimized for specific applications.
Table 3: Common Reducing Agents for Disulfide Bond Cleavage
| Reducing Agent | Typical Concentration | Incubation Conditions | Notes |
| Dithiothreitol (B142953) (DTT) | 50 mM | 30 minutes at 50°C or 2 hours at room temperature. fishersci.com | A strong and commonly used reducing agent. thermofisher.com |
| 2-Mercaptoethanol (B42355) (BME) | 10-100 mM | Varies with application. sangon.comthermofisher.com | Another common reducing agent. |
| Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) | 2.5 - 10 mM | 15 minutes at room temperature. nih.govmdpi.com | An effective reducing agent that is stable and odorless. |
The efficiency of cleavage can be influenced by factors such as the accessibility of the disulfide bond within the protein-reagent conjugate. Therefore, optimization of the reducing agent concentration, incubation time, and temperature may be necessary for different biomolecules and experimental setups. researchgate.netresearchgate.net In some cases, the addition of a denaturant like SDS may be used in conjunction with the reducing agent to facilitate the release of proteins from affinity beads. rsc.org
Comparative Analysis of Biotin Bisamido Ss Nhs with Other Biotinylation Reagents
Comparison with Non-Cleavable Biotinylation Reagents (e.g., NHS-Biotin)
The fundamental difference between Biotin-bisamido-SS-NHS and non-cleavable reagents like NHS-Biotin or Sulfo-NHS-Biotin lies in the nature of the spacer arm connecting the biotin (B1667282) molecule to the reactive N-hydroxysuccinimide (NHS) ester group.
Biotin-bisamido-SS-NHS : This reagent features a spacer arm containing a disulfide (-S-S-) bond. cd-bioparticles.net This bond is susceptible to cleavage by reducing agents such as Dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (B1197953) (TCEP). cd-bioparticles.net The ability to break this bond allows for the gentle and efficient release of the biotinylated molecule from avidin (B1170675) or streptavidin affinity matrices. cd-bioparticles.netresearchgate.net The extended spacer arm also serves to minimize steric hindrance during the binding of the biotin tag to streptavidin. cd-bioparticles.net
Non-Cleavable Reagents (e.g., NHS-Biotin) : These reagents, such as the widely used NHS-Biotin, possess a stable, permanent amide linkage that is not susceptible to cleavage under mild conditions. researchgate.netthermofisher.com Consequently, eluting the biotinylated protein from a streptavidin column requires harsh denaturing conditions (e.g., boiling in SDS-PAGE loading buffer, low pH, or high concentrations of free biotin) that can disrupt protein structure and co-elute non-specifically bound proteins, complicating downstream analysis. researchgate.netnih.gov
The choice between a cleavable and a non-cleavable reagent is therefore dictated by the requirements of the downstream application. While non-cleavable linkers are suitable for simple detection assays, cleavable linkers like Biotin-bisamido-SS-NHS are superior for applications involving protein purification and subsequent functional or structural analysis, such as mass spectrometry. researchgate.netnih.gov
| Feature | Biotin-bisamido-SS-NHS (Cleavable) | NHS-Biotin (Non-Cleavable) |
|---|---|---|
| Linker Chemistry | Contains a disulfide (-S-S-) bond in the spacer arm. cd-bioparticles.net | Contains a stable amide bond in the spacer arm. researchgate.netthermofisher.com |
| Cleavability | Cleavable with reducing agents (DTT, TCEP, etc.). cd-bioparticles.net | Non-cleavable under mild conditions. researchgate.net |
| Elution from Streptavidin | Gentle elution under reducing conditions. cd-bioparticles.netresearchgate.net | Harsh, denaturing conditions required (e.g., boiling, low pH). researchgate.netnih.gov |
| Impact on Protein | Preserves protein integrity and reduces co-elution of contaminants. nih.gov | Can lead to protein denaturation and co-elution of non-specific binders. researchgate.net |
| Primary Use Case | Affinity purification for mass spectrometry, pull-down assays. nih.govnih.gov | Western blotting, ELISA, and other detection-based assays. thermofisher.com |
Assessment of Labeling Efficiency and Peptide Biotinylation Rates
The efficiency with which a reagent labels its target molecules is a crucial parameter. Studies comparing cleavable (biotin-SS-NHS) and non-cleavable (biotin-NHS) reagents have shown both to be highly effective, though with some notable differences.
The increased efficiency of reagents like Biotin-bisamido-SS-NHS can be partly attributed to features like long spacer arms, which help to overcome steric hindrance, particularly at crowded surfaces like cell membranes or within protein complexes. medchemexpress.com However, it is also noted that biotinylation at lysine (B10760008) residues can decrease the efficiency of trypsin digestion, leading to an increase in missed cleavages. This effect was found to be less pronounced with cleavable SS-biotin compared to traditional non-cleavable biotin. nih.gov
| Metric | Biotin-SS-NHS (Cleavable) | Biotin-NHS (Non-Cleavable) | Source |
|---|---|---|---|
| Overall Labeling Efficiency | > 90% | > 90% | biorxiv.org |
| Average Peptide Biotinylation Rate | 88% | 76% | biorxiv.org |
| Biotinylated Amine Groups | 63% | ~50% | biorxiv.org |
Influence on Chromatographic Behavior and Hydrophobicity of Biotinylated Peptides
The covalent attachment of a biotinylation reagent to a peptide invariably alters its physicochemical properties, most notably its hydrophobicity. This change has a direct impact on the peptide's behavior during reversed-phase liquid chromatography (LC), a technique central to proteomic analyses.
The addition of a biotin tag, whether from a cleavable or non-cleavable reagent, increases the hydrophobicity of the modified peptide. nih.govnih.gov This increased hydrophobicity causes the biotinylated peptides to be retained more strongly on the hydrophobic stationary phase of the LC column, resulting in delayed elution times. nih.govnih.gov Research has shown that the retention time shift is proportional to the number of biotin labels attached to a peptide. nih.gov This effect necessitates the optimization of chromatographic gradients to ensure that these more hydrophobic, biotinylated peptides are properly resolved and detected. nih.gov
Effects on Ionization and Fragmentation in Mass Spectrometric Analysis
The modification of peptides with biotinylation reagents also influences their behavior within the mass spectrometer, affecting both their ionization efficiency and subsequent fragmentation patterns during tandem mass spectrometry (MS/MS).
Regarding fragmentation, which is essential for peptide sequencing and identifying the site of modification, studies have found that the fragmentation of peptides labeled with cleavable SS-biotin is comparable to, and in some cases better than, that of peptides labeled with non-cleavable biotin or even unlabeled peptides. nih.gov The use of a cleavable reagent like Sulfo-NHS-SS-biotin can be particularly advantageous for analyzing lysine-rich proteins, where it helps overcome issues of low ionization efficiency and signal suppression that can otherwise hinder the detection of post-translational modifications (PTMs). nih.gov
Advantages of Cleavable Linkers for Downstream Analytical Techniques
The use of cleavable linkers, such as the disulfide bond in Biotin-bisamido-SS-NHS, offers significant advantages for many downstream analytical techniques, especially those centered around mass spectrometry.
Gentle and Selective Elution : The foremost advantage is the ability to release captured proteins from streptavidin affinity media under mild, non-denaturing conditions. nih.gov This preserves the integrity of the protein and any associated complexes, which is crucial for subsequent functional assays or analysis of protein-protein interactions.
Reduced Contamination : Harsh elution methods required for non-cleavable linkers often lead to the co-elution of endogenously biotinylated proteins and non-specific binders that interact hydrophobically with the affinity resin. nih.gov The specific cleavage of the disulfide bond allows for the selective release of the target proteins, resulting in a cleaner sample and simplifying the downstream MS analysis. nih.gov
Improved Mass Spectrometry Analysis : After cleavage, only a small remnant of the linker remains on the protein, while the bulky biotin moiety is removed. researchgate.net Removing the biotin tag is beneficial as it can interfere with peptide ionization and fragmentation. This leads to improved sequence coverage and more confident protein identification. nih.govnih.gov The ability to achieve complete elution without resorting to on-bead digestion also mitigates issues like reduced trypsin efficiency caused by lysine biotinylation. nih.gov
Versatility in PTM Analysis : Derivatization with cleavable biotin reagents can be a powerful tool for enriching and identifying low-abundance peptides and post-translational modifications that might otherwise be difficult to detect due to low ionization efficiency or signal suppression. nih.gov
Future Directions and Emerging Research Avenues for Biotin Bisamido Ss Nhs
Integration with Advanced Multi-Omics Technologies
The capability of Biotin-bisamido-SS-NHS to selectively label and release biomolecules makes it an invaluable tool for multi-omics studies, which involve the comprehensive analysis of different types of biological molecules. In proteomics, this reagent can be used to enrich for low-abundance proteins or specific protein complexes, which can then be identified and quantified by mass spectrometry. nih.gov The cleavable nature of the disulfide bond allows for the removal of the biotin (B1667282) tag prior to analysis, which can improve ionization efficiency and sequence coverage. nih.gov
Beyond proteomics, the application of Biotin-bisamido-SS-NHS is expanding into other omics fields. In genomics and transcriptomics, it can be utilized for the specific labeling and isolation of DNA- or RNA-binding proteins and their associated nucleic acids. This facilitates the study of protein-nucleic acid interactions and the characterization of the cellular machinery involved in gene regulation. The integration of data from these different omics layers, facilitated by tools like Biotin-bisamido-SS-NHS, will provide a more holistic understanding of complex biological systems.
Development of Novel Biotin-bisamido-SS-NHS Derivatives for Enhanced Specificity and Efficiency
While Biotin-bisamido-SS-NHS is a powerful tool, there is ongoing research to develop novel derivatives with improved properties. A key area of development is the modification of the spacer arm that connects the biotin and the NHS ester. Longer and more flexible linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) units, can help to overcome steric hindrance and improve the efficiency of biotinylation, especially for crowded protein surfaces. medchemexpress.com
Furthermore, the introduction of different reactive groups in place of the NHS ester could expand the targeting capabilities of these reagents. For instance, derivatives with photo-activatable groups would allow for spatiotemporal control of biotinylation, enabling the labeling of molecules within specific cellular compartments or at precise time points. The development of such derivatives will enhance the specificity and efficiency of biotinylation, providing more refined tools for biological research.
Exploration in In Vivo Bioconjugation and Therapeutic Applications
The membrane permeability and cleavable nature of Biotin-bisamido-SS-NHS make it a promising candidate for in vivo applications, including bioconjugation and the development of therapeutic agents. cd-bioparticles.netcd-bioparticles.net In the field of targeted drug delivery, this reagent can be used to link therapeutic molecules to targeting moieties, such as antibodies or peptides, that can specifically bind to cancer cells or other diseased tissues. axispharm.com The disulfide bond can then be cleaved by the reducing environment within the target cells, releasing the therapeutic payload precisely where it is needed. axispharm.com This approach has the potential to improve the efficacy and reduce the side effects of various treatments.
Another emerging application is in the field of diagnostics and imaging. Biotin-bisamido-SS-NHS can be used to attach imaging agents, such as fluorescent dyes or radiolabels, to targeting molecules. bham.ac.uk This allows for the non-invasive visualization of biological processes and the detection of disease markers in living organisms. The development of such targeted imaging probes could revolutionize disease diagnosis and monitoring.
Addressing Challenges in Reproducibility and Quantitative Accuracy in Biotinylation Studies
Despite the broad utility of biotinylation reagents, challenges related to reproducibility and quantitative accuracy remain. Incomplete or non-specific labeling can lead to variable results and make it difficult to compare data across different experiments. Furthermore, the accurate quantification of biotinylated molecules can be challenging, especially for low-abundance species.
Q & A
Q. Answer :
- Storage : Aliquot and store at –20°C in anhydrous DMSO to prevent hydrolysis. Avoid freeze-thaw cycles .
- Handling : Work under inert gas (e.g., nitrogen) when reconstituting to minimize moisture uptake.
- Stability : In solution, use within 1–2 hours; hydrolyzed NHS esters lose reactivity at pH > 8.0 .
Advanced: How does Biotin-bisamido-SS-NHS compare to other biotinylation reagents in proteomic studies?
Q. Answer :
Methodological Insight : For surface-exposed proteins, Sulfo-NHS-SS-Biotin is preferred due to its impermeability, while Biotin-bisamido-SS-NHS is optimal for intracellular targets requiring redox-sensitive release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
